5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with an amino group and a methoxy-thienyl group. Compounds containing the triazole ring are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-thiophene carboxylic acid hydrazide with formamide under reflux conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methoxy group can be involved in electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the amino or methoxy positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its bioactive properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole compounds can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy-thienyl group may enhance the compound’s binding affinity or selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole: Lacks the methoxy-thienyl group, which may result in different biological activities.
3-(2-Thienyl)-1H-1,2,4-triazole: Lacks the amino group, which could affect its reactivity and applications.
5-Methoxy-1H-1,2,4-triazole: Contains a methoxy group on the triazole ring, but lacks the thienyl substitution.
Uniqueness
The presence of both the amino and methoxy-thienyl groups in 5-Amino-3-(3-methoxy-2-thienyl)-1H-1,2,4-triazole may confer unique properties, such as enhanced biological activity or specific reactivity in chemical reactions, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H8N4OS |
---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
5-(3-methoxythiophen-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H8N4OS/c1-12-4-2-3-13-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) |
InChI Key |
UVIFTOFSMRTHNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1)C2=NC(=NN2)N |
Origin of Product |
United States |
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